2-Propanol, 1-bromo-3-iodo-
Description
2-Propanol, 1-bromo-3-iodo- (C₃H₆BrIO) is a halogenated secondary alcohol containing both bromine and iodine substituents. The presence of two halogens (bromine and iodine) on adjacent carbons suggests unique reactivity, particularly in nucleophilic substitution or elimination reactions.
Properties
CAS No. |
62872-30-4 |
|---|---|
Molecular Formula |
C3H6BrIO |
Molecular Weight |
264.89 g/mol |
IUPAC Name |
1-bromo-3-iodopropan-2-ol |
InChI |
InChI=1S/C3H6BrIO/c4-1-3(6)2-5/h3,6H,1-2H2 |
InChI Key |
PWBLCVDUXOOXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CI)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-Propanol, 1-bromo-3-iodo- with similar halogenated propanols:
Notes:
- Molecular Weight: The dual halogens (Br and I) in 1-bromo-3-iodo-2-propanol result in a significantly higher molecular weight (~242.93) compared to mono-halogenated analogs like 1-bromo-2-propanol (138.99) and 3-iodo-1-propanol (185.99) .
- Boiling Point/Density: The trifluoro-bromo compound (124.5°C) provides a reference for halogenated alcohols, but iodine’s larger atomic radius and polarizability in 1-bromo-3-iodo-2-propanol likely increase boiling point and density beyond fluorinated analogs .
Preparation Methods
Bromo-Chloropropane Intermediate Synthesis
A foundational approach derives from the preparation of 1-bromo-3-chloropropane, as detailed in the CN103709004A patent. This method involves reacting 3-chloro-1-propene with hydrogen bromide (HBr) in the presence of benzoyl peroxide as a radical initiator. The reaction proceeds via anti-Markovnikov addition, yielding 1-bromo-3-chloropropane with high regioselectivity:
$$
\text{3-chloro-1-propene} + \text{HBr} \xrightarrow{\text{benzoyl peroxide}} \text{1-bromo-3-chloropropane}
$$
Key parameters include a molar ratio of 1:1:0.001–0.03 for 3-chloro-1-propene:HBr:benzoyl peroxide and reaction temperatures of 10–20°C. Gas chromatography confirms completion when residual 3-chloro-1-propene falls below 0.1%.
Iodine Substitution via Finkelstein Reaction
To introduce iodine, the chlorine substituent in 1-bromo-3-chloropropane undergoes nucleophilic displacement using sodium iodide (NaI) in acetone, leveraging the Finkelstein reaction’s preference for polar aprotic solvents:
$$
\text{1-bromo-3-chloropropane} + \text{NaI} \rightarrow \text{1-bromo-3-iodopropane} + \text{NaCl}
$$
This step capitalizes on the superior leaving group ability of chloride relative to bromide, ensuring selective iodination at the C3 position. The resultant 1-bromo-3-iodopropane (CAS 22306-36-1) serves as a critical intermediate.
Hydroxylation of 1-Bromo-3-Iodopropane
Epoxidation and Acid-Catalyzed Hydrolysis
Introducing the hydroxyl group at C2 requires functional group interconversion. One viable pathway involves epoxidation of a hypothetical allylic derivative, followed by acid hydrolysis. For instance, treating 1-bromo-3-iodopropane with a peracid (e.g., meta-chloroperbenzoic acid) forms an epoxide intermediate, which undergoes ring-opening with water under acidic conditions:
$$
\text{1-bromo-3-iodopropane} \xrightarrow{\text{epoxidation}} \text{epoxide} \xrightarrow{\text{H}_2\text{O/H}^+} \text{2-propanol, 1-bromo-3-iodo-}
$$
This method mirrors the bromohydrin synthesis described in US6362343B1, where electrophilic bromine addition to olefins yields halohydrins. However, adapting this for iodine necessitates careful control of stoichiometry to avoid dihalide byproducts.
Direct Hydroxylation via Radical Mechanisms
Alternative routes employ hydroxyl radical sources (e.g., H2O2/UV) to functionalize the central carbon. Radical intermediates generated at C2 combine with water, though competing halogen abstraction may reduce yield. The CN103709004A patent’s use of benzoyl peroxide suggests radical-mediated pathways could be optimized for hydroxylation.
Sequential Halogenation of Propanol Derivatives
Tosylate Intermediate Formation
Starting with 2-propanol, sequential tosylation and halogen substitution offers a stepwise route:
- Tosylation at C1 :
$$
\text{2-propanol} + \text{p-toluenesulfonyl chloride} \rightarrow \text{1-tosyl-2-propanol}
$$ - Bromination : Displacement of the tosyl group with bromide (NaBr, DMSO):
$$
\text{1-tosyl-2-propanol} + \text{NaBr} \rightarrow \text{1-bromo-2-propanol}
$$ - Iodination at C3 : A second tosylation at C3, followed by iodide substitution:
$$
\text{1-bromo-2-propanol} \xrightarrow{\text{tosylation}} \text{1-bromo-3-tosyl-2-propanol} \xrightarrow{\text{NaI}} \text{2-propanol, 1-bromo-3-iodo-}
$$
This method ensures positional specificity but requires stringent protection-deprotection strategies to avoid cross-reactivity.
Industrial-Scale Considerations
Solvent and Temperature Optimization
The CN103709004A patent highlights the role of reaction pressure (≤0.5 MPa) and temperature (120–140°C) in minimizing dihalide formation during nucleophilic substitutions. For iodine incorporation, polar solvents like dimethylformamide (DMF) enhance NaI solubility, accelerating displacement kinetics.
Byproduct Mitigation
US6362343B1 emphasizes the challenge of dihalide byproducts (e.g., 1,3-dibromo-5,5-dimethylhydantoin reactions yielding ≤1.8% dibromide). Similar vigilance is required for iodine, where excess NaI may precipitate side reactions. Continuous distillation, as employed in the CN103709004A protocol, removes volatile byproducts and unreacted starting materials.
Analytical Validation
Spectroscopic Characterization
Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:
Purity Assessment
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Propanol, 1-bromo-3-iodo- with high purity?
- Methodology : Use stepwise halogenation to avoid cross-reactivity. For example, introduce bromine first via radical bromination or SN2 substitution under anhydrous conditions, followed by iodination using agents like NaI in acetone. Purification via fractional distillation or column chromatography (silica gel, non-polar solvents) is critical due to the compound's potential instability. Monitor reaction progress with TLC (Rf values) and confirm purity via GC-MS or NMR .
Q. How can spectroscopic techniques characterize 2-Propanol, 1-bromo-3-iodo-?
- Methodology :
- NMR : ¹H NMR will show distinct splitting patterns for the -CH2Br and -CH2I groups (δ ~3.5–4.5 ppm). ¹³C NMR identifies carbons adjacent to halogens (deshielded signals). DEPT-135 confirms CH₂ and CH groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of Br or I) help validate the structure.
- IR : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Br/C-I bonds (500–700 cm⁻¹).
Q. What precautions are necessary for handling and storing 2-Propanol, 1-bromo-3-iodo-?
- Methodology : Store in amber vials at ≤4°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Use anhydrous solvents (e.g., dried DCM) during synthesis. Conduct stability studies via accelerated aging (e.g., 40°C/75% RH) and monitor degradation products with HPLC-MS .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction conditions for 2-Propanol, 1-bromo-3-iodo- in substitution reactions?
- Methodology : Select factors like solvent polarity (e.g., acetone vs. DMF), temperature (25–80°C), and catalyst (e.g., KI or phase-transfer agents). Use an L9 orthogonal array to test combinations. Analyze responses (yield, purity) via ANOVA. For example, applied Taguchi methods to 2-propanol blends, reducing experiments by 50% while maintaining statistical rigor .
Q. What computational approaches predict the reactivity of 2-Propanol, 1-bromo-3-iodo- in cross-coupling reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311++G**) to model transition states and activation energies. Use software like Gaussian or ORCA to simulate nucleophilic substitution pathways. Compare with experimental kinetic data (e.g., Eyring plots). employed DFT to analyze hydrogen-bonding interactions in 2-propanol complexes, validating magnetic parameters .
Q. How do bromine and iodine substituents influence the compound’s physical properties?
- Methodology : Measure boiling point under reduced pressure (e.g., 0.005 atm, as in for 3-iodo-1-propanol). Compare solubility in polar vs. non-polar solvents via shake-flask tests. Use DSC to study thermal decomposition and ebulliometry for precise boiling point determination. The heavy halogens increase molecular weight and polarizability, affecting intermolecular forces .
Q. What advanced chromatographic techniques resolve 2-Propanol, 1-bromo-3-iodo- in complex matrices?
- Methodology : Employ reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile:water). Optimize detection via UV (λ = 210 nm for halogens) or charged aerosol detection (CAD). For volatile byproducts, use GC-MS with electron capture detection (ECD). highlights NIR’s rapid response for online monitoring of 2-propanol .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
